molecular formula C8H7ClN2 B13068200 2-(4-Chloropyridin-2-yl)propanenitrile

2-(4-Chloropyridin-2-yl)propanenitrile

Cat. No.: B13068200
M. Wt: 166.61 g/mol
InChI Key: KGERQASBVDEAMC-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine, featuring a nitrile group and a chlorine atom attached to the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloropyridin-2-yl)propanenitrile typically involves the reaction of 4-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloropyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate carbon-carbon bond formation.

    Nucleophilic Reagents: Employed in substitution reactions to replace the chlorine atom with other functional groups.

    Oxidizing and Reducing Agents: Utilized to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

2-(4-Chloropyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Chloropyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloropyridin-2-yl)propanenitrile is unique due to its specific combination of a nitrile group and a chlorine atom on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(4-chloropyridin-2-yl)propanenitrile

InChI

InChI=1S/C8H7ClN2/c1-6(5-10)8-4-7(9)2-3-11-8/h2-4,6H,1H3

InChI Key

KGERQASBVDEAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C1=NC=CC(=C1)Cl

Origin of Product

United States

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